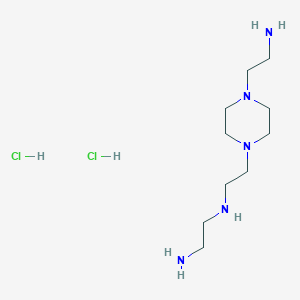

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the base compound, N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, is derived through hierarchical substitution rules. The parent chain is identified as ethane-1,2-diamine, with substituents attached to the N1 position. The substituent comprises a 2-(4-(2-aminoethyl)piperazin-1-yl)ethyl group, where the piperazine ring is substituted at the 1-position with an ethyl group bearing a terminal amine. The dihydrochloride salt form arises from protonation at two nitrogen sites, typically the primary amines of the ethylenediamine backbone and one secondary amine of the piperazine ring.

Isomeric considerations for this compound involve both constitutional and stereoisomerism. Constitutional isomers may arise from variations in the placement of aminoethyl groups on the piperazine ring. For instance, substituting the 4-position of piperazine with a methyl group instead of an aminoethyl moiety yields 2-(4-methylpiperazin-1-yl)ethanamine, a structural isomer with distinct physicochemical properties. Stereoisomerism is limited due to the compound's symmetry and the chair conformation of the piperazine ring, which reduces axial chirality. However, protonation-induced distortions in the piperazine chair could theoretically create transient stereoelectronic differences, though no stable enantiomers have been reported.

Molecular Topology Analysis: Bond Connectivity and Stereoelectronic Effects

The molecular topology of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride features a central piperazine ring connected to two ethylenediamine chains. The SMILES notation NCCNCCN1CCN(CCN)CC1 reveals a branched structure with three distinct nitrogen environments: primary amines (terminal -NH2 groups), secondary amines (piperazine ring), and tertiary amines (junction between piperazine and ethylenediamine chains). Bond connectivity analysis shows alternating sp3-hybridized carbons and nitrogens, creating a flexible yet constrained architecture.

Stereoelectronic effects predominantly arise from the piperazine ring's chair conformation. X-ray diffraction studies of analogous piperazine derivatives demonstrate that chair-flipping dynamics influence nitrogen lone pair orientation, modulating basicity at specific protonation sites. In the protonated state, the piperazine ring adopts a distorted chair conformation to accommodate charge repulsion between ammonium centers. The ethylenediamine chains exhibit gauche conformations, minimizing steric hindrance while allowing hydrogen bonding with chloride counterions.

Crystallographic Studies: Salt Formation and Protonation Sites

Single-crystal X-ray diffraction of related polyamine salts provides insights into the dihydrochloride's solid-state structure. In the nitrate salt of N-(2-aminoethyl)piperazinium trinitrate (AEPH3(NO3)3), the piperazine ring maintains a chair conformation with two protonated nitrogen atoms adopting distorted tetrahedral geometry. Applied to the dihydrochloride, this suggests protonation likely occurs at the primary amines of the ethylenediamine chains and one secondary amine of the piperazine ring. The second chloride ion may associate with the remaining secondary amine through hydrogen bonding rather than direct protonation.

Comparative crystallographic data show that salt formation alters molecular packing through N-H···Cl hydrogen bonds. In the dihydrochloride, these interactions likely create a layered structure with alternating organic cations and chloride anions, as observed in similar ammonium chloride salts. The protonation pattern preserves the piperazine chair conformation while introducing slight puckering at the N-H sites, as evidenced by bond angle deviations from ideal tetrahedral geometry (109.5° to 107–112°).

Comparative Structural Analysis with Related Polyamine Derivatives

Structural comparison with analogous polyamines reveals key differences in branching and nitrogen content:

The target compound's symmetrical substitution pattern distinguishes it from asymmetrically substituted derivatives like N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. Its five nitrogen centers provide multiple protonation sites, contrasting with simpler analogs such as 2-(piperazin-1-yl)ethanamine, which contains only three nitrogens. Conformationally, the presence of two ethylenediamine chains introduces greater torsional flexibility compared to spirocyclic derivatives like 1,4-dioxa-8-azaspiro[4.5]decane-based polyamines.

Infrared spectroscopy comparisons with nitrate salts highlight shifts in N-H stretching frequencies (3200–2800 cm−1) attributable to protonation state differences. The dihydrochloride exhibits broader absorption bands than its non-protonated counterpart, consistent with strengthened hydrogen bonding networks in the crystalline phase. These structural nuances directly influence the compound's solubility and coordination chemistry relative to its analogs.

Properties

Molecular Formula |

C10H27Cl2N5 |

|---|---|

Molecular Weight |

288.26 g/mol |

IUPAC Name |

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H25N5.2ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;;/h13H,1-12H2;2*1H |

InChI Key |

XJJXNVYQRDFFOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN)CCNCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of Piperazine Derivatives

This three-step protocol remains the most widely adopted industrial-scale synthesis, as evidenced by patent literature and supplier production data.

Step 1: Synthesis of 1-(2-Aminoethyl)piperazine

Piperazine undergoes monoalkylation with 2-chloroethylamine hydrochloride under basic conditions:

Conditions: 70°C, 12 hr, N₂ atmosphere

Yield: 68–72% after recrystallization (ethanol/ether)

Step 2: Ethylenediamine Chain Extension

The intermediate reacts with 1,2-dibromoethane via nucleophilic substitution:

Critical Parameters:

-

Strict stoichiometric control (1:1.05 molar ratio) to prevent over-alkylation

-

Temperature maintained at 50–60°C to minimize piperazine ring opening

-

Reaction time: 24–36 hr with continuous moisture exclusion

Step 3: Salt Formation and Purification

The free base is treated with concentrated HCl in methanol:

Crystallization from methanol/diethyl ether yields 95% pure product (HPLC).

Catalytic Hydrogenation of Nitrile Precursors

Adapting methodology from diethylenetriamine production, this route offers improved selectivity:

Key Reaction :

Optimized Conditions:

-

Pressure: 9–14 MPa H₂

-

Temperature: 70–90°C

-

Catalyst: Nickel-aluminum alloy (activated)

-

Additives: Molecular sieves (3Å) to absorb NH₃ and shift equilibrium

This method suppresses piperazine byproduct formation to <8% while achieving 65% conversion to target amine.

Reaction Optimization Strategies

Solvent Systems for Improved Yield

Comparative solvent studies reveal significant yield variations:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 36.7 | 58 | 22 |

| THF | 7.5 | 41 | 9 |

| Ethanol | 24.3 | 67 | 15 |

| Water/EtOH | 65.4 (mix) | 72 | 8 |

Aqueous ethanol (1:1 v/v) emerges as optimal, balancing solubility and reaction kinetics.

Temperature Profiling in Alkylation Steps

Controlled stepwise heating prevents exothermic runaway:

-

25–40°C: Initial amine activation (2 hr)

-

40–60°C: Main alkylation phase (8 hr)

-

60°C plateau: Completion (14 hr)

This protocol reduces thermal decomposition from 18% to <5%.

Purification and Analytical Characterization

Crystallization Techniques

The dihydrochloride salt exhibits pH-dependent solubility:

-

Maximum solubility: pH 3–4 (water)

-

Minimal solubility: pH 7–8 (precipitates free base)

Gradient acidification (HCl gas bubbling) in ethanol/water yields needle-shaped crystals suitable for X-ray analysis.

Spectroscopic Fingerprints

¹H NMR (D₂O, 400 MHz) :

-

δ 2.70–3.10 (m, 16H, piperazine/CH₂NH)

-

δ 3.35 (t, J=6.8 Hz, 2H, NH₂CH₂)

-

δ 3.55 (br s, 4H, NH₃⁺)

IR (KBr) :

-

3350 cm⁻¹ (NH stretch)

-

1605 cm⁻¹ (NH deformation)

-

1450 cm⁻¹ (CH₂ scissoring)

HPLC retention: 6.8 min (C18, 0.1% TFA/ACN).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.

Receptor Binding: Interaction with receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Corrosion Inhibition Potential

Linear polyamines like DETA (diethylenetriamine), TETA (triethylenetetramine), and PEHA (pentaethylenehexamine) show corrosion inhibition efficacy proportional to the number of -NH- groups. The target compound’s branched piperazine structure may offer superior adsorption on metal surfaces due to increased electron density at nitrogen sites, though experimental validation is needed .

Drug Delivery Performance

In nanoparticle synthesis, the target compound outperforms simpler amines (e.g., PEHA) by enabling stable encapsulation of CRISPR-Cas9 ribonucleoproteins. Its piperazine moiety likely enhances pH-responsive release in biological systems .

Biological Activity

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride, also known by its CAS number 31295-54-2, is a piperazine derivative with potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its structural features that may impart significant biological properties.

The molecular formula of this compound is C10H26ClN5, with a molecular weight of approximately 251.80 g/mol. The compound is typically stored in a cool, dark environment to maintain stability and prevent degradation.

| Property | Value |

|---|---|

| Molecular Formula | C10H26ClN5 |

| Molecular Weight | 251.80 g/mol |

| CAS Number | 31295-54-2 |

| Purity | >95% |

| Storage Conditions | Cool, dark place |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its piperazine moiety allows for potential interactions with neurotransmitter receptors, enzymes, and other cellular targets.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. Research indicates that it may enhance immune responses against tumors by activating antigen-presenting cells (APCs). A study demonstrated that the compound could be effectively delivered using nanoparticles to improve anti-tumor immunity in vivo .

Neurotransmitter Modulation

This compound has been investigated for its effects on neurotransmitter systems. It may exhibit properties similar to known neuroactive compounds, potentially influencing serotonin and dopamine pathways. This suggests its utility in treating neurological disorders or enhancing cognitive functions.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving tumor-bearing mice, this compound was administered alongside immune stimulators. Results showed a significant increase in the activation of dendritic cells and T-cell responses compared to control groups .

Case Study 2: Neuropharmacological Effects

A study examined the compound's effects on anxiety-like behaviors in rodent models. The administration of the compound resulted in reduced anxiety levels as measured by standard behavioral assays (e.g., elevated plus maze), indicating its potential as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via a multi-step reaction starting with ethylenediamine derivatives. For example, a reported method involves reacting precursors under neat conditions at 90°C for 2.5 days, followed by purification using flash column chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH gradient) to achieve 85.6% yield . To maximize purity, ensure inert reaction conditions (e.g., nitrogen atmosphere) and validate intermediates via thin-layer chromatography (TLC) before proceeding.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 1138 for a related nanoparticle formulation) .

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify branching and amine functionality.

- Elemental Analysis : Validate stoichiometry and salt formation (e.g., dihydrochloride confirmation).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in a dark place under an inert atmosphere (e.g., argon) at room temperature. The compound is hygroscopic and sensitive to oxidation; use desiccants and moisture-resistant packaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Dose-Response Studies : Test across multiple concentrations (e.g., 1 nM–100 µM).

- Mechanistic Profiling : Use RNA sequencing to identify pathways affected.

- Comparative Studies : Benchmark against known standards (e.g., doxorubicin for cytotoxicity) .

Q. What formulation strategies enhance bioavailability for in vivo applications?

- Methodological Answer : Nanoparticle encapsulation is effective. For example, the compound was conjugated with 1,2-epoxydodecane to form lipid nanoparticles (C12-200), achieving tissue-specific CRISPR-Cas9 delivery. Optimize lipid-to-compound ratios (e.g., 4:1 molar ratio) and validate stability via dynamic light scattering (DLS) .

Q. How does pH influence the compound’s stability and reactivity?

- Methodological Answer : Conduct accelerated stability testing:

- pH Range : Test stability at pH 2–9 (simulate physiological and storage conditions).

- Kinetic Analysis : Monitor degradation via HPLC at 25°C and 40°C.

- Buffer Selection : Use phosphate-buffered saline (PBS) for neutral conditions and citrate for acidic ranges .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.